(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride
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Overview
Description
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO2. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. This compound is often used as a pharmaceutical intermediate and in the synthesis of biologically active organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride typically involves the reaction of 1-cycloheptylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral catalysts and reagents is crucial to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique three-dimensional structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride
- (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride
- (1S,2R)-2-aminocyclopropanecarboxylic acid hydrochloride
Uniqueness
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs. This uniqueness allows it to interact differently with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(1S,2R)-2-aminocycloheptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZBDJVYOBHIP-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033756-97-6 |
Source
|
Record name | rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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